The Chemical, Structural, and Pharmacological Profile of 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine
The Chemical, Structural, and Pharmacological Profile of 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine
Executive Summary
In modern medicinal chemistry, the fusion of distinct pharmacophores into single hybrid molecules is a primary strategy for overcoming target resistance and improving pharmacokinetic profiles. 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine represents a highly versatile, synthetic building block and active pharmaceutical ingredient (API) scaffold. By bridging a basic piperidine ring with a stable 1,2,3-triazole linker and a lipophilic phenyl group, this molecule achieves a unique balance of aqueous solubility, metabolic stability, and target-binding affinity.
This technical guide provides an in-depth analysis of the compound’s structural properties, a self-validating synthetic methodology grounded in click chemistry, and its emerging applications in drug development, specifically targeting antifibrinolytic, dopaminergic, and antimicrobial pathways.
Structural Architecture and Chemical Identity
The molecule is composed of three distinct functional domains, each contributing specific physicochemical properties to the overall scaffold:
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The Piperidine Ring: A six-membered saturated nitrogen heterocycle. With a pKa of approximately 10, the secondary amine is protonated at physiological pH, rendering it highly soluble in aqueous media as a hydrochloride salt 1. It acts as a structural analogue to basic amino acids like lysine.
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The 1,2,3-Triazole Core: A five-membered aromatic ring containing three adjacent nitrogen atoms. Synthesized via click chemistry, it acts as a rigid, metabolically stable bioisostere for amide bonds, providing strong hydrogen-bond accepting capabilities without the susceptibility to enzymatic hydrolysis 2.
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The Phenyl Substituent: Provides essential lipophilicity, enabling the molecule to penetrate lipid membranes and engage in
stacking interactions within hydrophobic receptor pockets.
Quantitative Physicochemical Data
To facilitate rational drug design, the core quantitative metrics of the free base and its hydrochloride salt are summarized below.
| Property | Value / Description |
| Chemical Formula | C₁₃H₁₆N₄ (Free Base) / C₁₃H₁₆N₄·HCl (Salt) |
| Molecular Weight | 228.29 g/mol (Free Base) / 264.76 g/mol (Salt) |
| CAS Registry Number | 852030-98-9 (Hydrochloride Salt) |
| Hydrogen Bond Donors | 1 (Piperidine N-H) |
| Hydrogen Bond Acceptors | 3 (Triazole Nitrogens) |
| Topological Polar Surface Area | ~42.8 Ų |
| Predicted LogP | 1.8 – 2.2 (Optimal for CNS penetration) |
Synthetic Methodology: The CuAAC Pathway
The synthesis of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The causality behind choosing CuAAC over thermal Huisgen cycloaddition is strictly regiochemical: the thermal reaction yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles, whereas the inclusion of a Cu(I) catalyst forces the reaction through a dinuclear copper intermediate, exclusively yielding the 1,4-disubstituted isomer 2.
Step-by-Step Self-Validating Protocol
Phase 1: Preparation of the Azide Precursor
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Reduction & Tosylation: Begin with 1-benzylpiperidin-4-one. Reduce the ketone to an alcohol using NaBH₄ in methanol. After aqueous workup, react the resulting 1-benzylpiperidin-4-ol with
-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate leaving group. -
Nucleophilic Substitution: Dissolve the tosylate in anhydrous DMF. Add 1.5 equivalents of sodium azide (NaN₃) and heat to 80°C for 8 hours to yield 4-azido-1-benzylpiperidine 3.
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Self-Validation Checkpoint: Analyze the intermediate via FTIR. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ confirms the presence of the azide. Do not proceed until this band is confirmed.
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Phase 2: The Click Reaction
3. Cycloaddition: In a 1:1 mixture of
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Causality of Reagents: Sodium ascorbate is critical; it acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II), preventing the oxidative homocoupling of the phenylacetylene (Glaser coupling) that would occur if Cu(I) salts were added directly in an aerobic environment.
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Reaction Monitoring: Stir at room temperature for 12 hours.
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Self-Validation Checkpoint: The reaction is complete when the FTIR azide band at 2100 cm⁻¹ completely disappears, confirming total consumption of the azide precursor.
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Phase 3: Deprotection and Salt Formation 6. Debenzylation: Dissolve the protected triazole in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (H₂ gas, 1 atm) for 14 hours to cleave the benzyl protecting group. 7. Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo. To isolate the stable salt, dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride.
Step-by-step synthetic workflow of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine via CuAAC.
Analytical Characterization Data
Validation of the final product requires matching empirical spectral data against the theoretical signatures of the triazole and piperidine moieties 3.
| Analytical Method | Diagnostic Signatures |
| FTIR Spectroscopy | ~3115 cm⁻¹ (Triazole C-H stretch); ~1648 cm⁻¹ (C=C stretch); ~3300 cm⁻¹ (Piperidine N-H stretch). |
| ¹H NMR (CDCl₃) | |
| ¹³C NMR (CDCl₃) |
Pharmacological Applications & Target Engagement
The unique structural topology of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine has made it a privileged scaffold in several therapeutic domains.
Antifibrinolytic Activity
Traditional antifibrinolytic drugs, such as Tranexamic Acid (TXA), utilize flexible aliphatic chains terminating in an amine to mimic lysine and bind to the Kringle 1 domain of plasminogen. Recent studies demonstrate that replacing the flexible chain with a rigid piperidine ring drastically reduces the entropic penalty of binding. The terminal piperidine acts as a rigidified lysine analogue, while the 1,2,3-triazole provides a stable linking scaffold that outperforms traditional oxadiazole derivatives in half-maximal inhibitory concentration (IC₅₀) assays 4.
CNS Target Engagement: Dopamine D2 Receptor (DRD2)
Piperidine derivatives are heavily utilized in neuropharmacology as dopaminergic stabilizers for the treatment of schizophrenia and Parkinson's disease. The addition of the 4-phenyl-1,2,3-triazole moiety allows the molecule to engage in critical
Antimicrobial and Antifungal Efficacy
Heterocyclic hybrids containing 1,2,3-triazole and piperidine have shown broad-spectrum anti-infective properties. Specifically, these derivatives exhibit potent in vitro efficacy against Escherichia coli by binding directly to the active site of the DNA gyrase subunit. The triazole nitrogens form highly stable hydrogen bonds with critical amino acid residues (Asp73 and Asp49), effectively halting bacterial DNA replication 5. Furthermore, the lipophilic nature of the phenyl ring enhances permeation through complex fungal cell walls, contributing to significant antifungal activity 6.
Pharmacological target engagement and binding mechanisms of the triazole-piperidine scaffold.
Conclusion
The 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine scaffold is a masterclass in rational drug design. By leveraging the regioselective precision of CuAAC click chemistry, researchers can reliably synthesize this compound with high fidelity. Its structural modularity—combining the basicity of piperidine, the metabolic stability of the triazole bioisostere, and the lipophilicity of the phenyl ring—makes it a highly attractive candidate for targeting diverse biological pathways, from plasminogen inhibition to CNS receptor modulation.
References
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A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities Journal of Pharmaceutical and Clinical Research (JOPCR) [Link]
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1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs National Institutes of Health (NIH) / PMC[Link]
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Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy National Institutes of Health (NIH) / PubMed[Link]
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Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring ResearchGate[Link]
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4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride Reagent Database [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review Taylor & Francis Online[Link]
Sources
- 1. 4-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)PIPERIDINE HYDROCHLORIDE CAS 852030-98-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
